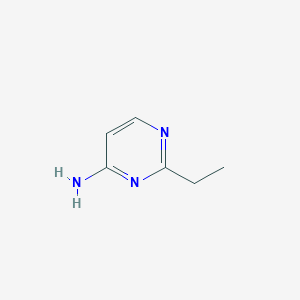

2-Ethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXFDLYVAUDTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312763 | |

| Record name | 2-Ethyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10491-77-7 | |

| Record name | 2-Ethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10491-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to 2-Ethylpyrimidin-4-amine

The direct synthesis of this compound can be understood through historical methodologies established for closely related isomers, such as 2-amino-4-ethylpyrimidine. These routes provide a foundational framework for obtaining the target molecule.

One of the early methods for preparing aminopyrimidines involved the use of mercapto-substituted pyrimidine (B1678525) precursors. A synthesis analogous to that of 2-amino-4-ethylpyrimidine can be envisioned starting from 2-ethylmercapto-4-ethyl-6-oxypyrimidine. acs.org This multi-step pathway involves the initial formation of an oxypyrimidine, followed by chlorination and subsequent ammonolysis.

The key steps in this pathway are:

Chlorination: The oxypyrimidine is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, yielding a chloropyrimidine intermediate.

Reduction/Displacement: The chloro-intermediate is then subjected to conditions that facilitate the introduction of the amino group.

A similar sequence starting with an appropriately substituted mercaptopyrimidine would lead to the desired this compound.

Another established historical route that can be adapted for the synthesis of this compound begins with an amino-oxypyrimidine precursor, such as 2-amino-4-ethyl-6-oxypyrimidine. acs.org This method also relies on a chlorination step followed by the removal of the chlorine atom to yield the final product.

The reaction sequence proceeds as follows:

Preparation of the Precursor: The synthesis starts with the condensation of an appropriate ester with guanidine (B92328) carbonate to form the 2-amino-4-ethyl-6-oxypyrimidine. acs.org

Chlorination: The resulting amino-oxypyrimidine is refluxed with phosphorus oxychloride to yield the chlorinated intermediate, 2-amino-4-chloro-6-ethylpyrimidine. acs.org

Dehalogenation: The final step involves the reduction of the chloro-substituted pyrimidine, typically using zinc dust, to replace the chlorine atom with a hydrogen atom, affording the aminopyrimidine product. acs.org

By starting with the correct regioisomer, this pathway can be a viable method for producing this compound.

A more direct approach involves the ammonolysis of a suitable chloropyrimidine precursor. acs.org In this method, a chloro-substituted pyrimidine is heated with ammonia (B1221849) in a sealed vessel, leading to the direct substitution of the chlorine atom with an amino group via a nucleophilic aromatic substitution mechanism.

For the synthesis of the related compound, 2-amino-4-ethylpyrimidine, the precursor 2-chloro-4-ethylpyrimidine (B65150) is heated with a saturated solution of alcoholic ammonia at elevated temperatures (120-130°C). acs.org This reaction directly yields the desired aminopyrimidine. This method is a straightforward and effective way to introduce the amino functionality onto the pyrimidine ring, provided the corresponding chloro-precursor is accessible.

General Synthetic Strategies for Pyrimidin-4-amine Derivatives

Beyond the specific historical routes, the synthesis of this compound falls under broader, more general strategies used for the preparation of a wide array of pyrimidin-4-amine derivatives. These methods are fundamental in modern organic and medicinal chemistry.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at the 2-, 4-, and 6-positions. Halogenated pyrimidines, such as chloropyrimidines, are excellent substrates for these reactions. thieme-connect.comnih.gov

The reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. For the synthesis of pyrimidin-4-amine derivatives, amines serve as the nucleophiles. The reactivity of the halopyrimidine can be enhanced by the presence of electron-withdrawing groups on the ring. thieme-connect.com However, the introduction of an amino group can deactivate the ring towards subsequent substitutions, sometimes necessitating harsher reaction conditions for further modifications. thieme-connect.com

Microwave-assisted synthesis has also been shown to be effective for the amination of chloropyrimidines, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidines | Various Amines | Reflux in isopropanol (B130326) or butanol | 2-Chloro-4-aminopyrimidines | nih.gov |

| Chloropyrimidines | Anilines | Microwave irradiation | Anilinopyrimidines | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine (B145751) | Substituted Amines | Solvent-free, 80-90°C, with triethylamine (B128534) | Substituted 2-aminopyrimidine (B69317) derivatives | nih.gov |

| Chloropyrimidines | Secondary Amines (e.g., pyrrolidine) | Room temperature, DMF | N-Substituted aminopyrimidines | thieme-connect.com |

While the primary focus is on forming the pyrimidin-4-amine core, subsequent modification of the amino group via N-alkylation is a common strategy to generate diverse derivatives. N-alkylation of the exocyclic amino group can be achieved using various alkylating agents.

This reaction typically involves treating the aminopyrimidine with an alkyl halide in the presence of a base. The choice of base and solvent can influence the selectivity and efficiency of the reaction. Challenges in amine alkylation can arise from over-alkylation, leading to mixtures of mono- and di-alkylated products. However, methods for selective monoalkylation have been developed. chemrxiv.org

Heterogeneous catalysts have also been employed for the N-alkylation of pyrimidines, offering advantages such as easier product separation and catalyst recyclability. ias.ac.in These methods often involve a silylation step to activate the pyrimidine ring, followed by reaction with an alkylating agent. ias.ac.in

| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | General Product | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines | Alkyl Halides (e.g., R-I, R-Br) | Cs₂CO₃ | Acetonitrile (CH₃CN) | Secondary/Tertiary Amines | chemrxiv.org |

| Pyrimidine Nucleobases | Ethyl Bromoacetate, Propargyl Bromide | AS@HTC (heterogeneous) | Acetonitrile (CH₃CN) | N1-Alkylated Pyrimidines | ias.ac.in |

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide, Diethyl 2-bromomalonate | - | - | N1-Alkylated Pyrimidinones | la-press.org |

Acylation Reactions

Acylation of aminopyrimidines, such as this compound, involves the introduction of an acyl group onto the amino substituent. This reaction is typically performed to produce N-acyl derivatives. However, the nucleophilicity of the amino group and the reaction conditions can lead to challenges, such as the formation of undesired N,N-diacylation products. semanticscholar.org

Research on the acylation of similar 2-aminopyrimidines has shown that the choice of base is critical in controlling the extent of acylation. semanticscholar.org The use of a relatively strong base like triethylamine can facilitate the formation of a stabilized anion after the initial monoacylation, which rapidly reacts with a second molecule of the acid chloride to yield a diacyl product. semanticscholar.org Conversely, employing a weak base such as pyridine (B92270) can prevent the formation of this anion, thus favoring the desired monoacylated product. semanticscholar.org

The steric properties of the acylating agent also play a role. The formation of O-acyl derivatives in 2-amino-4-hydroxypyrimidines is promoted by bulky substituents on the pyrimidine ring and by using sterically demanding acyl halides, such as pivaloyl chloride. rsc.org

Table 1: Influence of Base on the Acylation of 2-Aminopyrimidines

| Base | Product Outcome | Rationale |

|---|---|---|

| Triethylamine (Strong Base) | Primarily N,N-diacylation | Promotes deprotonation of the initially formed amide, leading to a second acylation. semanticscholar.org |

Condensation Reactions

Condensation reactions are a cornerstone of pyrimidine synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a widely used method. mdpi.combu.edu.eg For the synthesis of this compound, this would typically involve the reaction of a suitable three-carbon fragment with propionamidine.

Multicomponent reactions, such as the Biginelli reaction, offer an efficient one-pot approach to synthesizing pyrimidine derivatives. nih.gov This reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov While the classic Biginelli reaction yields dihydropyrimidines, modifications of this strategy can be used to access fully aromatic pyrimidine systems. Iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols represents a sustainable approach, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov

Cyclocondensation Reactions

Cyclocondensation reactions are a subset of condensation reactions where the process results in the formation of a heterocyclic ring. This is the most common strategy for constructing the pyrimidine nucleus from acyclic precursors. bu.edu.eg The reaction typically involves combining a three-carbon (C-C-C) fragment with a nitrogen-containing one-carbon-nitrogen (N-C-N) fragment, such as an amidine, guanidine, or urea. bu.edu.eg

The synthesis of the this compound core can be achieved by the cyclocondensation of propionamidine hydrochloride with various 1,3-bifunctional compounds. For example, reaction with β-keto esters or malononitrile (B47326) can lead to the formation of the substituted pyrimidine ring. mdpi.comorganic-chemistry.org Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

Table 2: Representative Cyclocondensation Pathways for Pyrimidine Synthesis

| C-C-C Fragment | N-C-N Fragment | Catalyst/Conditions | Resulting Core Structure |

|---|---|---|---|

| α,β-Unsaturated Ketones | Amidine | Choline hydroxide (B78521) | Substituted Pyrimidine mdpi.com |

| β-Keto Esters | Amidine | Ultrasound | 4-Pyrimidinol organic-chemistry.org |

| Ketones | Amidines | Iron(II)-complex, TEMPO, DMF | Substituted Pyrimidine acs.org |

Amination Reactions (e.g., from halogenated pyrimidines)

A highly effective method for synthesizing 4-aminopyrimidines is through the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated pyrimidine. In this approach, a precursor such as 4-chloro-2-ethylpyrimidine (B576609) is reacted with an amino source, like ammonia or a primary/secondary amine, to displace the halogen and install the amino group.

This transformation is often facilitated by a base, which serves to neutralize the hydrogen halide byproduct generated during the reaction. researchgate.net Microwave-assisted synthesis has proven to be an efficient technique for this type of reaction. For instance, the reaction of 2-amino-4-chloropyrimidine (B19991) with various amines in anhydrous propanol, using triethylamine as a base, proceeds rapidly (15-30 minutes) at elevated temperatures (120-140°C) to yield the corresponding 2,4-diaminopyrimidine (B92962) derivatives. nih.gov Similarly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig coupling, can be used to form C-N bonds with aryl amines. mdpi.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Careful optimization of solvent systems and catalysts is crucial for developing robust and scalable processes.

Influence of Solvent Systems

The choice of solvent can significantly impact the outcome of pyrimidine synthesis. Solvents can influence reactant solubility, reaction rates, and even the reaction pathway itself.

In many condensation reactions, polar protic solvents like ethanol (B145695) are commonly used. nih.gov Sometimes, a mixture of solvents, such as water and ethanol, can lead to improved yields. researchgate.net Aprotic solvents like N,N-dimethylformamide (DMF) are also frequently employed, particularly in condensation and amination reactions where they can facilitate high reaction temperatures and dissolve a wide range of reagents. mdpi.comnih.gov

There is a growing trend towards greener and more sustainable synthetic methodologies. This includes the use of solvent-free conditions, where reactions are carried out by heating the neat reactants or by using mechanochemical techniques like ball milling. researchgate.netacs.org These approaches reduce waste and can sometimes lead to shorter reaction times and easier product isolation. acs.org

Table 3: Effect of Solvent on a Representative Pyrimidine Synthesis

| Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|

| H₂O/EtOH (2:3) | 3 h | Improved Yield | researchgate.net |

| DMF | 12-24 h | Good Yield | acs.org |

| Propanol (Microwave) | 15-30 min | High Yield | nih.gov |

Role of Bases and Acid Catalysis

Catalysis is fundamental to nearly all synthetic routes for pyrimidines. Both acids and bases play critical roles in activating substrates and facilitating key reaction steps.

Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), ytterbium chloride (YbCl₃), and iron salts are effective catalysts for condensation and cyclocondensation reactions. bu.edu.egacs.orgresearchgate.net They typically function by activating a carbonyl group towards nucleophilic attack. Brønsted acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, are also used, particularly in Biginelli-type reactions and for promoting cyclization steps. mdpi.comnih.govnih.gov Deep eutectic solvents (DES) with acidic components have also been developed as novel, reusable acid catalysts for pyrimidine synthesis. nih.gov

Base Catalysis: Bases are employed in multiple capacities. In condensation reactions involving 1,3-dicarbonyl compounds, a base is often required to generate the nucleophilic enolate. mdpi.com Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective, though milder bases like piperidine (B6355638) or potassium carbonate are also used. mdpi.comnih.gov In amination reactions of halogenated pyrimidines, a non-nucleophilic base like triethylamine (TEA) or an inorganic base like calcium carbonate (CaCO₃) is essential to act as an acid scavenger, neutralizing the HCl formed and driving the reaction to completion. researchgate.netnih.gov

Table 4: Role of Catalysts in Pyrimidine Synthesis

| Catalyst Type | Example(s) | Role | Reaction Type |

|---|---|---|---|

| Lewis Acid | ZnCl₂, FeCl₂, YbCl₃ | Activates carbonyl groups | Condensation, Cyclocondensation bu.edu.egacs.orgresearchgate.net |

| Brønsted Acid | HCl, TFA, MsOH | Promotes condensation/cyclization | Biginelli Reaction, Cyclocondensation nih.govnih.gov |

| Strong Base | NaOH, KOH | Enolate formation, catalyst | Condensation mdpi.com |

Temperature and Pressure Optimization

The synthesis of aminopyrimidine derivatives, including structures analogous to this compound, is highly dependent on the precise control of reaction temperature and pressure. These parameters are critical for maximizing yield, ensuring reaction selectivity, and minimizing the formation of impurities.

For the synthesis of the parent compound, 2-aminopyrimidine, specific conditions have been outlined that demonstrate the importance of this control. In one established method, the reaction temperature is maintained between 80°C and 90°C, while the pressure is kept within a narrow range of 0.20 to 0.25 MPa. google.comgoogle.com Adherence to these parameters is crucial for driving the cyclization reaction to completion and achieving a high yield, with reported efficiencies around 81%. google.com

Solvent-free synthesis approaches for 2-aminopyrimidine derivatives also highlight the importance of temperature. By heating a mixture of a starting material like 2-amino-4,6-dichloropyrimidine with a substituted amine, the reaction can proceed efficiently at temperatures of 80–90°C without the need for a solvent. nih.gov This method not only offers environmental benefits by reducing solvent waste but also simplifies product work-up.

The optimization of these parameters is typically achieved through systematic experimentation, where the reaction is run under various temperature and pressure settings to identify the optimal conditions for product formation.

Table 1: Optimized Reaction Parameters for Aminopyrimidine Synthesis

| Parameter | Optimized Range | Rationale |

|---|---|---|

| Temperature | 80 - 90 °C | Ensures sufficient activation energy for the cyclization reaction while minimizing thermal degradation and side reactions. google.comgoogle.com |

| Pressure | 0.20 - 0.25 MPa | Controls the concentration of gaseous reactants and byproducts, driving the reaction equilibrium towards the desired product. google.comgoogle.com |

Advanced Synthetic Design Principles

The development of novel molecules based on the this compound scaffold leverages advanced principles in medicinal chemistry to enhance desired properties. These strategies include bioisosteric replacement, structure-based design, and combinatorial synthesis.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity, pharmacokinetic profile, or metabolic stability. In the context of this compound, various parts of the molecule can be targeted for such replacements.

The pyrimidine ring itself is often considered a bioisostere of a purine (B94841) ring, which can facilitate its interaction with biological targets that naturally bind purine-based molecules like ATP. frontiersin.org Furthermore, specific substructures within the aminopyrimidine scaffold can be replaced. For instance, the 2-aminopyrimidin-4(1H)-one moiety has been successfully used as a bioisostere for urea, leading to compounds with improved chemical stability.

Below is a conceptual table of potential bioisosteric replacements for this compound, based on established medicinal chemistry principles.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Ethyl group (-CH₂CH₃) | Cyclopropyl, Isopropyl | Introduce conformational rigidity; alter metabolic profile. |

| Amine group (-NH₂) | Hydroxyl (-OH), Methylamino (-NHCH₃) | Modify hydrogen bonding capacity and basicity. |

| Pyrimidine C-H | Pyrimidine C-F | Block metabolic oxidation at that position; alter electronic properties. |

| Pyrimidine Ring | Pyridine, Triazine | Modulate core geometry, electronics, and solubility. |

Structural-Based Design Methodologies

Structure-based drug design utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to design ligands that can bind to it with high affinity and selectivity. For aminopyrimidine derivatives, molecular docking is a key computational tool in this process.

Docking studies predict the binding orientation and interactions of a ligand within the active site of a target protein. This information guides the rational design of new derivatives with improved potency. For example, in the design of inhibitors for Janus kinase 3 (JAK3), structure-based design of pyrimidine-4,6-diamine derivatives was used to identify compounds that could interact with a unique cysteine residue (Cys909) in the target's active site, leading to high selectivity. nih.gov

Similarly, docking analyses of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) have revealed key interactions, such as hydrogen bonds formed between the pyrimidine nitrogen atoms or the exocyclic amino group and amino acid residues like glutamic acid and lysine (B10760008) in the binding pocket. nih.gov These insights allow chemists to design modifications that enhance these favorable interactions.

Table 3: Key Molecular Interactions from Docking Studies of Aminopyrimidines

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| β-Glucuronidase | Phe161 | Hydrogen Bond | nih.gov |

| CDK2 (1HCK) | Glu12, Lys33, Thr14 | Hydrogen Bond | nih.gov |

| JAK3 | Cys909 | Covalent or specific non-covalent interaction | nih.gov |

Combinatorial Approaches for Library Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries can then be screened for biological activity to quickly identify promising lead compounds. The aminopyrimidine scaffold is well-suited for combinatorial synthesis due to the availability of multiple reaction points for diversification.

One powerful technique is the split-and-pool synthesis strategy, often used in conjunction with DNA-encoded libraries (DELs). nih.gov This approach was used to generate a massive library of 65.3 million pyrimidine-based compounds starting from 2,4,6-trichloropyrimidine. nih.gov In this method, a solid support is divided into portions, a different building block is added to each, and then all portions are recombined (pooled). Repeating this cycle allows for the exponential generation of unique compounds. wikipedia.org

Solution-phase parallel synthesis is another effective method. This was demonstrated by the creation of a library of over 2200 pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov In this approach, reactions are run in parallel in separate reaction vessels, allowing for the systematic variation of different substituents on the core scaffold. nih.gov

Table 4: Comparison of Combinatorial Library Synthesis Strategies

| Strategy | Description | Advantages | Example Scaffold |

|---|---|---|---|

| DNA-Encoded Library (DEL) | Each molecule is tagged with a unique DNA barcode that encodes its synthetic history. Uses split-and-pool synthesis. | Can generate extremely large libraries (millions to billions of compounds) for screening. nih.gov | 2,4,6-Trichloropyrimidine |

| Solution-Phase Parallel Synthesis | Reactions are carried out in arrays of physically separate vessels (e.g., 96-well plates). | Simpler purification and characterization of individual compounds; suitable for generating focused libraries. | Pyrazolo[1,5-a]pyrimidine |

Chemical Reactivity and Derivatization Studies

Reactivity at the Amine Functionality

The primary amine group at the C4 position of the pyrimidine (B1678525) ring is a key site for chemical modification. It can undergo nucleophilic substitution, oxidation, reduction, and condensation reactions to form a diverse array of derivatives.

Nucleophilic Substitution Reactions with Varied Reagents

While the amino group itself can act as a nucleophile, its substitution is also a pathway for derivatization. In related pyrimidine systems, such as 4-chloropyrimidines, the chloro group is readily displaced by nucleophiles like amines, thiols, and alkoxides to form the corresponding 4-amino, 4-thio, or 4-alkoxy pyrimidines. researchgate.netrsc.orgjst.go.jp For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with reagents like dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the substitution of the chlorine atom to yield the corresponding 4-substituted products. rsc.org

The amino group of 2-Ethylpyrimidin-4-amine can also be N-alkylated. For example, reacting a similar compound, 4-(pyridin-3-yl)pyrimidin-2-amine, with 2,4-dimethylbenzyl bromide in the presence of potassium carbonate and DMF leads to the formation of the N-alkylated product, N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Pyrimidine Scaffolds This table is interactive. Users can sort and filter the data.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Chloropyrimidine Derivative | Dimethylamine | 4-Aminopyrimidine (B60600) | rsc.org |

| 4-Chloropyrimidine Derivative | Sodium Phenoxide | 4-Phenoxypyrimidine | rsc.org |

| 4-Chloropyrimidine Derivative | Sodium Thiophenoxide | 4-Thiophenoxypyrimidine | rsc.org |

Oxidation and Reduction Pathways

The oxidation of primary amines can proceed through various pathways, often leading to the formation of radical cations which can then deprotonate. mdpi.com The specific products depend on the oxidizing agent and reaction conditions. While direct oxidation pathways for this compound are not extensively detailed, the electrochemical oxidation of aliphatic amines is known to occur, starting with the formation of a radical cation. mdpi.com Catalytic oxidation using a redox mediator can facilitate this process at a lower potential. mdpi.com

Reduction of the pyrimidine ring can be achieved under certain conditions, but the amine functionality itself is generally stable to common reducing agents. The reduction of imine derivatives, formed from the amine, is a common strategy to produce secondary amines. masterorganicchemistry.com

Formation of Imine Derivatives via Condensation

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgnih.gov This reversible, often acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. libretexts.orgrsc.org

The formation of imines is a fundamental reaction in organic chemistry and serves as a versatile method for creating new carbon-nitrogen bonds. masterorganicchemistry.comnih.gov Studies on related aminopyrimidines have shown that the initially formed imine can sometimes react further. For example, the reaction between o-vanillin and 2-aminopyrimidine (B69317) can lead to the formation of an aminal, where a second molecule of the aminopyrimidine adds to the imine bond. mostwiedzy.pl This highlights the reactivity of the imine intermediate. mostwiedzy.pl

Table 2: General Scheme for Imine Formation This table is interactive. Users can sort and filter the data.

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | N-(aryl/alkylidene)-2-ethylpyrimidin-4-amine | Reversible, Acid-catalyzed, Water elimination |

Reactivity at the Pyrimidine Ring

The pyrimidine ring itself is an electron-deficient system, which influences its reactivity. It is susceptible to nucleophilic attack, especially when substituted with good leaving groups, and can be functionalized through halogenation and cross-coupling reactions.

Halogenation and Subsequent Functionalization

The direct halogenation of aminopyrimidines is a well-established method for introducing functional handles onto the pyrimidine ring. The reaction of 2-aminopyrimidines with chlorine or bromine, often in the presence of a carbonate, oxide, or phosphate (B84403) of a Group 2a metal like calcium carbonate, typically results in halogenation at the 5-position. google.com This method has been shown to significantly increase the yield of the 5-halogenated product. google.com

More recent methods for halogenating related heterocyclic systems like pyrazolo[1,5-a]pyrimidines utilize reagents such as a combination of sodium halides (NaX) and potassium persulfate (K2S2O8) in an aqueous medium. nih.gov This approach allows for oxidative C-H halogenation. nih.gov Once halogenated, the 5-halo-2-ethylpyrimidin-4-amine can serve as a versatile intermediate for further functionalization.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Halogenated pyrimidines are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method. For instance, 4-chloro-6-methylpyrimidin-2-amine has been successfully coupled with pyridine-3-boronic acid using a palladium(II) catalyst to yield the corresponding 4-substituted product. nih.gov

Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. nih.govresearchgate.net These cross-coupling strategies have been applied to various pyrimidine and related thienopyrimidine scaffolds to synthesize libraries of compounds for applications such as drug discovery. nih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions like dehalogenation. nih.govresearchgate.net

Table 3: Examples of Cross-Coupling Reactions on Pyrimidine Scaffolds This table is interactive. Users can sort and filter the data.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | Dichlorobis(triphenylphosphine)Pd(II) / Na2CO3 | Aryl-substituted pyrimidine | nih.gov |

| Buchwald-Hartwig | 6-bromo-thienopyrimidinone | Aniline (B41778) derivatives | Pd(OAc)2 / Xantphos | N-aryl thienopyrimidinone | nih.gov |

Regioselective Modifications of Ring Positions

The chemical reactivity of the this compound scaffold is governed by the electronic properties of the pyrimidine ring and the influence of its substituents. The 4-amino group is a strong electron-donating group, which activates the ring, while the 2-ethyl group has a weaker electron-donating effect. This substitution pattern influences the regioselectivity of further chemical modifications.

Direct functionalization of the pyrimidine ring, such as electrophilic aromatic substitution, is often challenging due to the electron-deficient nature of the pyrimidine core. Therefore, regioselective modifications are typically achieved through cross-coupling reactions on pre-functionalized pyrimidine intermediates. A common strategy involves the use of pyrimidines bearing halogens (e.g., chlorine, iodine) or other leaving groups (e.g., tosylates) at specific positions, which can then be selectively displaced or coupled. researchgate.net

For a this compound core, further diversity can be introduced by starting with a precursor that contains a leaving group at the C-6 or C-5 position. Palladium-catalyzed cross-coupling reactions are particularly powerful for creating new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise installation of a wide variety of functional groups.

For instance, a hypothetical 6-chloro-2-ethylpyrimidin-4-amine (B1418818) intermediate could be subjected to various palladium-catalyzed reactions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com The C-2 and C-4 positions on dichloropyrimidines exhibit different reactivities, which can be exploited for sequential functionalization. nih.gov While primary and secondary amines typically react under non-catalyzed SNAr conditions, aryl amines may require a palladium catalyst to achieve efficient coupling. researchgate.net

Table 1: Examples of Regioselective Cross-Coupling Reactions on Halogenated Aminopyrimidine Scaffolds This table illustrates reactions applied to analogous aminopyrimidine systems to indicate potential modifications for a functionalized this compound core.

| Reaction Type | Position | Reagents/Catalyst | Resulting Moiety | Reference |

| Suzuki-Miyaura Coupling | C-6 | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Aryl group | nih.gov |

| Sonogashira Coupling | C-4 | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl group | researchgate.net |

| Buchwald-Hartwig Amination | C-2 | Aryl amine, Pd₂(dba)₃, Xantphos, NaOtBu | N-Aryl amine | mdpi.com |

| Hiyama Coupling | C-2 | Organosilane, PdCl₂, PCy₃, TBAF, CuCl | Aryl or alkenyl group | semanticscholar.org |

Preparation of Diverse Derivative Libraries for Screening

The synthesis of diverse chemical libraries based on a core scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). The this compound scaffold serves as a valuable starting point for creating such libraries due to the multiple sites available for chemical modification.

A common and efficient strategy for library synthesis involves the use of a versatile, multi-functionalized pyrimidine precursor, such as 2,4-dichloro- or 2,4,6-trichloropyrimidine. semanticscholar.org These precursors allow for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. By controlling the reaction conditions and the nature of the nucleophile, different substituents can be introduced at the C-2, C-4, and C-6 positions in a stepwise manner.

For example, a library can be constructed starting from a precursor like 2-chloro-4-aminopyrimidine. The remaining chlorine at the C-2 position can be displaced by a diverse set of nucleophiles, such as primary and secondary amines, thiols, or alkoxides, to generate a library of 2,4-disubstituted pyrimidines. This approach allows for the rapid generation of hundreds or thousands of unique compounds from a common intermediate by using parallel synthesis techniques. nih.govmdpi.com

The process typically begins with the reaction of the precursor with a first set of building blocks (e.g., various amines to modify the C-4 position). The resulting products are then arrayed and reacted with a second set of building blocks (e.g., another set of amines or thiols to modify the C-2 position), leading to a matrix of final compounds. semanticscholar.org This combinatorial approach is highly efficient for exploring the chemical space around the core scaffold.

Table 2: Illustrative Scheme for a Parallel Library Synthesis This table outlines a hypothetical parallel synthesis strategy for generating a diverse library from a 4-aminopyrimidine intermediate.

| Step | Precursor Scaffold | Building Block Set (Examples) | Reaction Type | Library Scaffold |

| 1 | 2,4-Dichloro-6-ethylpyrimidine | Set A (Amines): Aniline, Morpholine, Piperidine (B6355638) | Regioselective SNAr (at C-4) | 4-Amino-2-chloro-6-ethylpyrimidine derivatives |

| 2 | 4-Amino-2-chloro-6-ethylpyrimidine derivatives | Set B (Amines): Benzylamine (B48309), Pyrrolidine, N-Methylaniline | SNAr (at C-2) | 2,4-Diamino-6-ethylpyrimidine derivatives |

| 3 | 4-Amino-2-chloro-6-ethylpyrimidine derivatives | Set C (Boronic Acids): Phenylboronic acid, Thiopheneboronic acid | Suzuki Coupling (at C-2) | 4-Amino-2-aryl-6-ethylpyrimidine derivatives |

Structure Activity Relationship Sar Investigations

Systematic Modification of Substituents and Their Impact on Activity

The biological activity of pyrimidine (B1678525) derivatives can be significantly altered by modifying the substituents at various positions on the pyrimidine ring.

While direct and extensive SAR studies on the variation of the 2-ethyl group in 2-ethylpyrimidin-4-amine are not widely published, related studies on similar heterocyclic scaffolds provide valuable insights. For instance, in a series of pyrimidin-naphthyridin-2-amine hybrids designed as CDK4/6 inhibitors, the seemingly minor change from an N-methyl to an N-ethyl or N-isopropyl group on an associated imidazole (B134444) ring led to a decrease in activity researchgate.net. This suggests that the size and steric bulk of alkyl groups in proximity to the core structure can be a critical determinant of biological potency. In another study on 2-aminopyrimidine (B69317) based 4-aminoquinolines, replacing an ethyl ester with an isopropyl ester generally resulted in decreased anti-plasmodial activity against chloroquine-sensitive strains of Plasmodium falciparum nih.gov. These findings highlight the sensitivity of biological targets to the nature of alkyl substituents, where even small changes in chain length or branching can lead to significant differences in activity.

The introduction and modification of aromatic and heteroaromatic groups on the pyrimidine scaffold have been extensively explored to modulate biological activity. In a series of 2-arylamino-4-aryl-pyrimidines developed as PAK1 inhibitors, the presence of these aryl groups was fundamental to their activity nih.gov. Similarly, for CDK9 inhibitors based on a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine core, substitutions on the aniline (B41778) moiety were well-tolerated and allowed for the fine-tuning of the inhibitor's selectivity profile acs.org.

The nature and position of substituents on these aromatic rings are also critical. For instance, in a series of pyrido[2,3-d]pyrimidines, the incorporation of a 2,4-dichlorophenyl moiety at the C-4 position of a pyridine (B92270) ring fused to the pyrimidine core enhanced binding affinity to VEGFR-2 and HER-2 kinases mdpi.com. In contrast, for a series of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors, the presence of electron-donating or electron-withdrawing groups on a phenyl ring did not show a clear trend, indicating that the electronic properties of the substituent are just one of several factors influencing activity mdpi.com.

| Compound Series | Aromatic/Heteroaromatic Moiety | Key Findings | Reference |

|---|---|---|---|

| 2-Arylamino-4-aryl-pyrimidines | Aryl groups at C2 and C4 | Essential for PAK1 inhibitory activity. | nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Substituted aniline at C2 | Substitutions on the aniline ring modulate CDK9 selectivity. | acs.org |

| Pyrido[2,3-d]pyrimidines | 2,4-dichlorophenyl at C4 of fused pyridine | Enhanced binding to VEGFR-2 and HER-2. | mdpi.com |

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a molecule. In the context of pyrimidine derivatives, the introduction of halogen atoms at specific positions has been shown to be advantageous. For example, in a series of 2-arylamino-4-aryl-pyrimidines, the incorporation of a bromine atom at the 5-position of the pyrimidine core led to a lead compound with potent PAK1 inhibition nih.gov. The introduction of fluorine, a common bioisostere for a hydrogen atom, at the 5-position of a pyrimidine ring in CDK4/6 inhibitors was also a key feature of highly potent compounds researchgate.net.

| Compound Series | Position of Halogenation | Effect on Activity | Reference |

|---|---|---|---|

| 2-Arylamino-4-aryl-pyrimidines | Bromine at C5 of pyrimidine | Led to a potent PAK1 inhibitor. | nih.gov |

| Pyrimidin-naphthyridin-2-amine hybrids | Fluorine at C5 of pyrimidine | Key feature of potent CDK4/6 inhibitors. | researchgate.net |

| Cyanopyridones (pyridopyrimidine precursors) | 2,4-dichloro substitution on a phenyl ring | Increased binding affinity to VEGFR-2 and HER-2. | mdpi.com |

In the development of pyrido[2,3-d]pyrimidin-7(8H)-ones, it was noted that the introduction of substituents at the C4 position is challenging and can significantly affect the synthetic accessibility and biological activity nih.gov. The majority of active compounds in this class have limited diversity at this position, often bearing hydrogen, amino, or short alkyl groups nih.gov. This highlights the importance of positional isomerism and the steric constraints imposed by the target's binding site. Furthermore, in a series of 2-aminopyrimidine based 4-aminoquinolines, the length of the alkyl spacer connecting the pyrimidine and quinoline (B57606) moieties was found to be a critical determinant of anti-plasmodial activity, with a four-carbon chain showing optimal potency nih.gov.

Correlation of Structural Features with Molecular Interactions and Biological Outcomes

The observed SAR is a direct consequence of the molecular interactions between the compound and its biological target.

Molecular modeling and X-ray crystallography studies have provided detailed insights into the binding modes of pyrimidine derivatives with their target enzymes and receptors. For 2,4-diaminopyrimidine (B92962) derivatives acting as PAK4 inhibitors, molecular docking studies revealed the binding mode and helped to rationalize the observed SAR, with the most potent compound showing the lowest docking energy nih.gov. These computational studies are instrumental in understanding how specific functional groups contribute to binding affinity.

In the case of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors of CDK9, X-ray crystal structures of a lead compound bound to both CDK9 and CDK2 provided a rationale for its potency and selectivity acs.org. These structures revealed key interactions within the ATP-binding pocket and highlighted how subtle differences in the amino acid composition of the binding sites of different kinases can be exploited to achieve selectivity acs.org. Docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 have also been used to infer the binding modes of these compounds researchgate.net. For G protein-coupled receptors (GPCRs), multiscale molecular modeling has been employed to study ligand binding configurations and identify key residues for interaction, which is crucial for the rational design of novel ligands nih.gov.

These studies collectively demonstrate that the biological activity of this compound and its analogs is a complex interplay of steric, electronic, and hydrophobic properties of the substituents, which in turn govern the specific interactions with the biological target.

Mechanistic Insights from Structural Variations

The biological activity of derivatives of this compound can be significantly altered by even minor structural modifications. These changes can affect the molecule's ability to bind to its target, its metabolic stability, and its pharmacokinetic properties.

For instance, studies on a series of 2,4-disubstituted pyrimidines as potential inhibitors of cholinesterase and amyloid-β (Aβ) aggregation have provided valuable mechanistic insights. While not all derivatives contained a 2-ethyl group, the principles of substitution at the C-2 and C-4 positions are informative. Variations at the C-4 position, often involving the introduction of different amine substituents, have been shown to directly impact binding affinity to target enzymes. For example, the introduction of a benzylamine (B48309) group at the C-4 position can lead to interactions with specific amino acid residues within the active site of a target protein.

Furthermore, modifications to the ethyl group at the C-2 position can influence the molecule's lipophilicity and steric profile. Replacing the ethyl group with larger alkyl or aryl groups can either enhance or diminish activity depending on the topology of the target's binding pocket. These structural variations help to map the spatial and electronic requirements for optimal biological activity.

Application of Isosteric Replacements in SAR Studies

Isosteric replacements are a fundamental strategy in medicinal chemistry to probe the importance of specific atoms or groups for biological activity and to optimize physicochemical properties. In the context of this compound, isosteric replacement of the pyrimidine ring itself or its substituents can lead to profound changes in activity.

A common isosteric replacement for the pyrimidine core is the thieno[2,3-d]pyrimidine (B153573) scaffold. This replacement maintains a similar spatial arrangement of key functional groups while altering the electronic distribution and potential for hydrogen bonding. Studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have demonstrated anti-proliferative properties against cancer cell lines. For example, 2-ethyl-4-amino-thieno[2,3-d]pyrimidine has shown notable anti-tumor effects, suggesting that the thieno[2,3-d]pyrimidine core can effectively mimic the pyrimidine ring in certain biological contexts. mdpi.com

The following table summarizes the anti-proliferative activity of a 2-ethyl substituted thienopyrimidine derivative compared to a related ester, highlighting the impact of the C-2 substituent.

| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | 62.86 | 0.24 |

| Ester derivative of thieno[2,3-d]pyrimidine | MDA-MB-231 | 52.56 | 0.16 |

Data sourced from studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines. mdpi.com

Scaffold-Based SAR Studies

The this compound moiety often serves as a foundational scaffold upon which more complex molecules are built. In scaffold-based SAR studies, the core structure is kept constant while peripheral substituents are systematically varied to explore the chemical space and identify key interactions with a biological target.

For example, the 2,4-diaminopyrimidine scaffold, of which this compound is a specific example, has been extensively investigated as a source of histamine (B1213489) H4 receptor ligands. nih.gov In these studies, variations of the substituent at the C-2 position (such as the ethyl group) and the amine at the C-4 position revealed that subtle structural changes could dramatically alter the functional activity, shifting a compound from a partial agonist to an inverse agonist. nih.gov

In the development of inhibitors for the deubiquitinase USP1/UAF1, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors. While this specific example uses a phenyl group at C-2, the underlying principle of utilizing the pyrimidin-4-amine scaffold is directly relevant. The pyrimidine core acts as a central anchoring point, with the substituents at the C-2 and C-4 positions exploring different binding pockets of the enzyme. A strong correlation was observed between the inhibitory potency of these compounds and their anticancer activity in non-small cell lung cancer cells.

The table below illustrates the inhibitory potency of a representative compound from this class.

| Compound | Target | IC₅₀ (nM) |

| N-benzyl-2-phenylpyrimidin-4-amine derivative (ML323) | USP1/UAF1 | < 50 |

Data from studies on USP1/UAF1 inhibitors.

These scaffold-based approaches are instrumental in optimizing lead compounds by fine-tuning their interactions with the target, ultimately leading to the development of more effective therapeutic agents.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for predicting how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme. This information is invaluable in drug discovery for predicting the efficacy of a potential drug and understanding its mechanism of action at a molecular level.

Ligand-Target Interaction Prediction

There are no specific studies in the reviewed literature that perform ligand-target interaction predictions for 2-Ethylpyrimidin-4-amine. Research in this area tends to focus on more complex derivatives where the aminopyrimidine core is functionalized to target specific biological molecules. For instance, computational docking studies have been extensively used to predict the binding modes of various pyrimidine-based inhibitors with targets like kinases, proteases, and other enzymes implicated in disease. These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. However, such analyses for the unsubstituted this compound are absent from the current body of scientific literature.

Elucidation of Molecular Mechanism of Action

Similarly, the elucidation of a molecular mechanism of action for this compound through computational methods has not been reported. While the mechanisms of action for many bioactive pyrimidine (B1678525) compounds have been investigated using molecular dynamics simulations and other computational approaches to understand their dynamic behavior and interaction with biological systems, this specific molecule has not been the subject of such research.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations.

Density Functional Theory (DFT) Applications

While Density Functional Theory (DFT) has been applied to study the vibrational spectra and geometric parameters of related compounds, such as 2-amino-4,6-dimethyl pyrimidine, no dedicated DFT studies on this compound were found. Such studies would typically be used to calculate optimized molecular geometry, vibrational frequencies, and thermochemical properties, providing a theoretical baseline for experimental data.

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method, an ab initio approach, is another foundational quantum chemistry calculation. It is often used as a starting point for more advanced methods. A literature search did not yield any publications detailing the use of Hartree-Fock methodologies to analyze the properties of this compound.

Analysis of Electronic Structure

The analysis of a molecule's electronic structure, including its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO), is critical for understanding its reactivity. The MEP map reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack, while the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For numerous complex pyrimidine derivatives, these properties have been calculated to explain their biological activity and chemical behavior. However, a specific analysis of the electronic structure of this compound is not available in the scientific literature.

Prediction of Reactivity and Stability

Computational models, particularly those based on quantum mechanics, are instrumental in predicting the reactivity and stability of this compound. The distribution of electron density across the pyrimidine ring and its substituents is a key determinant of its chemical behavior. The nitrogen atoms in the pyrimidine ring, being more electronegative than carbon, create regions of lower electron density, making the carbon atoms susceptible to nucleophilic attack. Conversely, the lone pairs of electrons on the nitrogen atoms can act as sites for electrophilic attack.

Chemoinformatics and Molecular Descriptor Analysis

Chemoinformatics provides a framework for the analysis of chemical compounds using computational methods. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are crucial for developing quantitative structure-activity relationship (QSAR) models.

Calculation of Molecular Properties

For this compound, several key molecular properties have been calculated to understand its physicochemical profile. These descriptors are fundamental in predicting how the molecule will behave in various chemical and biological systems.

Interactive Table: Calculated Molecular Properties of this compound

| Molecular Property | Calculated Value |

|---|---|

| Polar Surface Area (PSA) | 51.8 Ų |

| Molecular Volume | 117.9 cm³/mol |

| Number of Rotatable Bonds | 1 |

Heuristic Similarity Searches and Correlation Analysis

Heuristic similarity searches are computational methods used to identify compounds with similar structural or physicochemical properties to a target molecule. For this compound, such searches would involve screening chemical databases for molecules with a similar pyrimidine core and substituent patterns. This approach is valuable for identifying compounds that may exhibit similar chemical or biological activities.

Correlation analysis, often employed in QSAR studies, seeks to establish relationships between molecular descriptors and a particular property, such as chemical reactivity or biological activity. By analyzing a dataset of related aminopyrimidine derivatives, it is possible to build models that correlate descriptors like those calculated for this compound with their observed activities. These models can then be used to predict the properties of new, untested compounds.

Predictive Modeling for Chemical Behavior

Predictive modeling, particularly through QSAR, is a powerful tool for forecasting the chemical behavior of compounds like this compound, excluding clinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These models are built on the principle that the chemical properties of a molecule are a function of its structure.

For pyrimidine derivatives, QSAR models have been developed to predict a range of chemical behaviors. nih.govscielo.br These models typically use a set of calculated molecular descriptors as independent variables to predict a dependent variable, which could be a measure of reactivity, stability, or another chemical property. The development of a robust QSAR model involves several steps, including the selection of a training set of molecules, calculation of relevant descriptors, model building using statistical methods like multiple linear regression or machine learning algorithms, and rigorous validation of the model's predictive power. tandfonline.com Such models, while not directly studying this compound, provide a framework for estimating its likely chemical characteristics based on its structural features.

Advanced Analytical Methods for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 2-Ethylpyrimidin-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the compound's atomic composition and bonding arrangement.

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. Although specific experimental data for this exact compound is not widely published, its spectral characteristics can be reliably predicted based on established principles and data from closely related analogs like 2-methylpyrimidin-4-amine and 2-aminopyrimidine (B69317).

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the pyrimidine (B1678525) ring protons, and the amine group protons. The ethyl group would present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂) protons due to spin-spin coupling. The two aromatic protons on the pyrimidine ring would appear as doublets. The protons of the primary amine (–NH₂) typically appear as a broad singlet, and their chemical shift can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. It is expected to show six distinct signals: two for the aliphatic ethyl group and four for the carbons of the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substituent groups.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~1.2 | Triplet | Ethyl –CH₃ |

| ¹H | ~2.6 | Quartet | Ethyl –CH₂ |

| ¹H | ~6.5 | Doublet | Pyrimidine C5–H |

| ¹H | ~8.0 | Doublet | Pyrimidine C6–H |

| ¹H | ~5.0 - 6.0 | Broad Singlet | Amine –NH₂ |

| ¹³C | ~12 | N/A | Ethyl –CH₃ |

| ¹³C | ~30 | N/A | Ethyl –CH₂ |

| ¹³C | ~108 | N/A | Pyrimidine C5 |

| ¹³C | ~158 | N/A | Pyrimidine C6 |

| ¹³C | ~163 | N/A | Pyrimidine C4 |

| ¹³C | ~165 | N/A | Pyrimidine C2 |

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns. The compound has a molecular formula of C₆H₉N₃ and a monoisotopic mass of 123.080 Da.

MS and GC-MS: In electron ionization (EI) mass spectrometry, commonly used in GC-MS, this compound would produce a molecular ion (M⁺) peak. In accordance with the nitrogen rule, the odd number of nitrogen atoms results in an odd nominal molecular mass (m/z 123). The fragmentation pattern is dominated by alpha-cleavage, a characteristic process for amines. The most prominent fragmentation pathway is expected to be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a highly stable, resonance-delocalized cation at m/z 108.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to measure the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of its elemental formula (C₆H₉N₃). This is crucial for distinguishing it from other compounds with the same nominal mass.

LC-MS/MS: For quantitative analysis in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 124 would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate specific product ions that are monitored for sensitive and selective quantification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion Type | Predicted m/z | Description |

| EI-MS | Molecular Ion [M]⁺ | 123 | Intact molecule radical cation |

| EI-MS | Fragment Ion | 108 | Loss of methyl radical (•CH₃) via α-cleavage |

| ESI-MS | Precursor Ion [M+H]⁺ | 124 | Protonated molecule for MS/MS analysis |

| HRMS | Exact Mass [M]⁺ | 123.0796 | For elemental formula confirmation |

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic bands.

The most prominent features would be associated with the primary amine (–NH₂) group. This includes a pair of medium-intensity bands in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N–H stretching vibrations. A distinct N–H bending (scissoring) vibration is expected to appear around 1580–1650 cm⁻¹. The spectrum would also feature C–H stretching bands for the aliphatic ethyl group (below 3000 cm⁻¹) and the aromatic pyrimidine ring (above 3000 cm⁻¹). The pyrimidine ring itself would produce characteristic C=C and C=N stretching absorptions in the 1400–1650 cm⁻¹ fingerprint region, while the aromatic C–N stretching vibration would appear around 1250–1335 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N–H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| C–H Stretch (Aromatic) | Pyrimidine Ring | > 3000 |

| C–H Stretch (Aliphatic) | Ethyl Group | < 3000 |

| N–H Bend | Primary Amine | 1580 - 1650 |

| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1650 |

| C–N Stretch | Aromatic Amine | 1250 - 1335 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for isolating this compound from mixtures and for its precise quantification. High-performance liquid chromatography and gas chromatography are the primary methods used.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable and widely used method for the analysis of aminopyrimidines and related polar compounds.

Separation is typically achieved on a non-polar stationary phase, such as a C18 or C8 column. The mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Due to the basic nature of the 4-amine group, the pH of the mobile phase is critical. The use of acidic additives or buffers (e.g., formic acid, ammonium formate, or phosphate (B84403) buffer) is necessary to ensure the analyte is in a consistent protonation state, which prevents peak tailing and yields sharp, symmetrical peaks. Detection is commonly performed using a UV detector, as the pyrimidine ring is a strong chromophore, typically showing significant absorbance in the 250-280 nm range. When coupled with mass spectrometry (LC-MS), this technique offers exceptional selectivity and sensitivity for quantification.

Gas chromatography is a viable technique for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. The analysis involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column.

A key challenge in the GC analysis of amines is their tendency to interact with active silanol sites on the column, which can lead to poor peak shape (tailing) and reduced recovery. This issue is typically mitigated by using specialized base-deactivated columns or by chemical derivatization of the amine group, although the latter adds complexity to the sample preparation. Common detectors include the Flame Ionization Detector (FID) for general-purpose quantification and the Mass Spectrometer (MS) for definitive identification and high-sensitivity analysis (GC-MS).

Thin-Layer Chromatography (TLC, Overpressure-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of compounds. libretexts.org In the context of analyzing this compound, TLC offers a rapid, cost-effective, and sensitive method for monitoring reaction progress, assessing purity, and optimizing separation conditions for column chromatography. libretexts.orgaga-analytical.com.pl The principle of TLC involves a stationary phase, typically a thin layer of silica gel or alumina on an inert backing, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. libretexts.org

For aminopyrimidine derivatives, the choice of the mobile phase is critical. A mixture of nonpolar and polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol, is often employed. chemistryhall.com The polarity of the solvent system can be adjusted to achieve optimal separation, where this compound would exhibit a specific retention factor (Rf) value. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Visualization of the separated spots can be achieved under UV light, as the pyrimidine ring is UV-active, or by using specific staining agents that react with the amine group, such as ninhydrin or p-dimethylaminobenzaldehyde (Ehrlich's reagent). aga-analytical.com.plchemistryhall.com

Overpressure-Layer Chromatography (OPLC) is an advanced form of TLC that enhances separation efficiency. nih.gov In OPLC, the vapor phase above the plate is eliminated by applying external pressure, which results in a more uniform and faster mobile phase flow. mdpi.com This leads to improved resolution, shorter analysis times, and more reproducible results compared to conventional TLC. nih.gov This technique can be particularly useful for the quantitative analysis of this compound in complex matrices.

Table 1: Typical TLC Systems for Amine-Containing Heterocycles This table is illustrative and provides general guidance for developing a TLC method for this compound.

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Application |

|---|---|---|---|

| Silica Gel 60 F254 | Dichloromethane / Methanol (9:1) | UV (254 nm), Iodine vapor | Purity assessment |

| Silica Gel 60 F254 | Ethyl Acetate / Hexane (1:1) | UV (254 nm), Ninhydrin stain | Reaction monitoring |

Ion Chromatography (IC)

Ion Chromatography (IC) is a powerful analytical technique for the determination of ionic species. It is particularly well-suited for the analysis of amines, which are weak bases and exist as cations in acidic solutions. thermofisher.com IC can be used to quantify this compound, especially in aqueous samples or pharmaceutical formulations. thermofisher.com The separation is based on ion-exchange interactions between the protonated amine and a cation-exchange stationary phase. thermofisher.com

An IC system typically consists of a high-pressure pump, an injection valve, a guard and separator column, a suppressor, and a conductivity detector. metrohm.com For the analysis of amines, a cation-exchange column is used with an acidic eluent, such as methanesulfonic acid or a mixture of acids like nitric acid and oxalic acid. thermofisher.comazom.com The suppressor reduces the background conductivity of the eluent, thereby enhancing the detection sensitivity for the analyte ions. thermofisher.com

The retention time of this compound would depend on factors such as the eluent concentration, flow rate, and the specific type of cation-exchange column used. nih.gov The addition of organic modifiers like acetonitrile to the eluent can sometimes improve peak shape and resolution for organic amines. nih.gov This method allows for the simultaneous determination of various amines and inorganic cations. azom.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov CE is characterized by its high efficiency, rapid analysis times, and minimal sample and reagent consumption, making it a valuable tool for the analysis of compounds like this compound in various contexts, including drug discovery and quality control. nih.gov

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) solution. A sample plug is introduced into the capillary, and a high voltage is applied across its ends. As a weak base, this compound would be protonated in an acidic BGE, acquiring a positive charge. It would then migrate toward the cathode at a velocity dependent on its charge-to-size ratio. Detection is commonly performed using UV-Vis spectrophotometry, as the pyrimidine moiety absorbs UV radiation.

Method development in CE involves optimizing parameters such as the pH, concentration, and composition of the BGE to achieve the desired separation selectivity and analysis time. mdpi.com For chiral separations of related aminopyrimidine compounds, chiral selectors like cyclodextrins can be added to the BGE to resolve enantiomers. mdpi.com

Derivatization Techniques for Enhanced Detection (e.g., with o-phthaldialdehyde, tosyl chloride)

For analytical methods like HPLC and CE, derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. researchgate.net For this compound, which possesses a primary amine group, several derivatization reagents can be utilized.

o-phthaldialdehyde (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (e.g., 3-mercaptopropionic acid or N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives. nih.govdiva-portal.org This reaction is a cornerstone for the sensitive detection of amino acids and primary amines. researchgate.netnih.govnih.gov The resulting derivative of this compound can be readily detected by fluorescence, significantly lowering the limits of detection compared to UV absorbance. researchgate.net However, the stability of OPA derivatives can be a concern, requiring careful control of reaction and injection times. researchgate.netnih.gov

Tosyl Chloride (TsCl): Tosyl chloride reacts with primary and secondary amines to form stable sulfonamides. wikipedia.org This derivatization serves two main purposes: it can act as a protecting group in synthesis and can be used to introduce a chromophore for enhanced UV detection. wikipedia.org The resulting N-tosylated this compound would have increased hydrophobicity, which alters its chromatographic behavior, potentially improving separation from interfering substances in reversed-phase HPLC.

Table 2: Comparison of Derivatization Reagents for Primary Amines

| Reagent | Functional Group Targeted | Reaction Product | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|---|

| o-phthaldialdehyde (OPA) | Primary amine | Fluorescent Isoindole | Fluorescence, UV | High sensitivity, fast reaction at room temp researchgate.netdiva-portal.org | Derivatives can be unstable researchgate.netnih.gov |

X-ray Diffraction Studies for Solid-State Structure

Single-Crystal X-ray Diffraction (SC-XRD, XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ulisboa.ptuhu-ciqso.es This technique provides detailed structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound like this compound. uhu-ciqso.es

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related pyrimidine derivatives illustrates the type of data obtained. For instance, studies on compounds like 2-chloropyrimidin-4-amine and O-benzenesulfonylated aminopyrimidines reveal key structural features. nih.govacs.org In these structures, the pyrimidine ring is typically planar or nearly planar. nih.govacs.org The technique confirms the molecular connectivity and conformation in the solid state.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. ulisboa.pt Analysis of this pattern allows for the calculation of the electron density map of the unit cell, from which the atomic positions are determined. rsc.org

Table 3: Illustrative Crystallographic Data for an Aminopyrimidine Derivative (2-chloropyrimidin-4-amine) nih.gov This table presents data for a related compound to demonstrate the output of an SC-XRD analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C4H4ClN3 |

| Formula Weight | 129.55 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8316 (2) |

| b (Å) | 11.8651 (7) |

| c (Å) | 12.7608 (7) |

| β (°) | 100.886 (2) |

| Volume (Å3) | 569.70 (5) |

Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Beyond determining the structure of a single molecule, SC-XRD data allows for a detailed analysis of how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. A powerful tool for this is Hirshfeld surface analysis , which provides a visual and quantitative method for exploring intermolecular interactions. nih.govmdpi.commdpi.com

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules. acs.org This surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights intermolecular contacts shorter than van der Waals radii in red, indicating hydrogen bonds and other close contacts. mdpi.com

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Analysis for an Analogous Compound (2-amino-6-methylpyrimidin-4-yl benzenesulfonate) acs.org This data illustrates the quantitative insights gained from Hirshfeld surface analysis on a related pyrimidine structure.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 31.7 |

| O···H / H···O | 23.9 |

| C···H / H···C | 18.2 |

| N···H / H···N | 12.0 |

| C···C | 5.2 |

Quantitative Analytical Approaches

The accurate quantification of this compound is essential for quality control, reaction monitoring, and various research applications. Several analytical techniques can be employed for this purpose, each with its own principles and advantages. These methods are broadly categorized into classical titrimetric analyses and modern instrumental methods.

Titration Methods (e.g., HCl titration)

Acid-base titration is a classic and reliable method for quantifying basic compounds like this compound. The basicity of the amine group on the pyrimidine ring allows for a direct reaction with a standardized strong acid, most commonly hydrochloric acid (HCl).

The fundamental principle of this method is the neutralization reaction between the amine and the acid. A precisely weighed amount of the this compound sample is dissolved in a suitable solvent, typically water or an alcohol-water mixture, and is then titrated with a standard solution of HCl. The reaction proceeds as follows:

C₆H₉N₃ + HCl → [C₆H₁₀N₃]⁺Cl⁻

The equivalence point, where the moles of HCl added are equal to the moles of the amine present in the sample, can be determined using a pH indicator that changes color at the appropriate pH or by monitoring the pH change with a potentiometer. Potentiometric titration often provides more accurate and reproducible results by identifying the point of inflection in the titration curve. researchgate.net This technique is a form of direct determination for the total amine content in a sample. dss.go.th

The purity or concentration of this compound in the sample is then calculated based on the volume and concentration of the HCl titrant used to reach the equivalence point and the initial mass of the sample. While straightforward and cost-effective, this method's accuracy depends on the absence of other basic or acidic impurities that could interfere with the titration. scribd.com

Table 1: Example Data from HCl Titration of this compound This table contains illustrative data for educational purposes.

| Sample ID | Sample Mass (g) | HCl Concentration (M) | Volume of HCl (mL) | Calculated Purity (%) |

|---|---|---|---|---|

| Sample A | 0.2512 | 0.1000 | 20.35 | 99.1 |

| Sample B | 0.2498 | 0.1000 | 20.10 | 98.4 |

External Standard Method and Linear Regression for Quantification

Instrumental methods, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry, coupled with the external standard method, offer high sensitivity and specificity for the quantification of this compound. This approach relies on comparing the analytical response of the unknown sample to the responses of a series of well-defined standards.